![molecular formula C22H26N6O2 B2531893 3,7-dimethyl-1-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013988-41-4](/img/structure/B2531893.png)
3,7-dimethyl-1-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,7-dimethyl-1-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer, Anti-HIV, and Antimicrobial Activities
Research on similar purine derivatives has shown considerable anticancer, anti-HIV-1, and antimicrobial activities. For example, specific compounds were identified with significant activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D cell lines. Additionally, certain derivatives displayed moderate anti-HIV-1 activity and remarkable antimicrobial effects against pathogens like P. aeruginosa, P. vulgaris, and S. aureus, though they were generally devoid of antifungal activity except for minor instances (Ashour et al., 2012).
CNS Activity
The synthesis and identification of compounds with central nervous system (CNS) activity have been reported, highlighting the potential neurological implications of this chemical class (Sprio et al., 1989).
Cytotoxic Activity
Further, derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic effects against various cancer cell lines, suggesting the role of purine-based structures in developing cancer therapeutics (Deady et al., 2003).
Chemosensor Development
In environmental chemistry, purine derivatives have been synthesized for the selective estimation of metals like chromium(III) in aqueous environments, indicating their utility in developing chemosensors for environmental monitoring (Raju et al., 2019).
Metal-Mediated Base Pairs
Studies on 6-pyrazolylpurine derivatives have explored their use in metal-mediated base pairs, contributing to the understanding of artificial nucleobase recognition and the structural basis for metal coordination in nucleic acids (Sinha et al., 2015).
properties
IUPAC Name |
3,7-dimethyl-1-(3-phenylpropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-14-15(2)24-28(16(14)3)21-23-19-18(25(21)4)20(29)27(22(30)26(19)5)13-9-12-17-10-7-6-8-11-17/h6-8,10-11H,9,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPJXENHCVPZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.